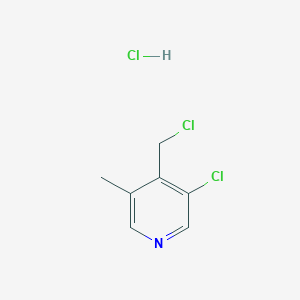
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride typically involves several steps:
Starting Material: The process begins with 3-methylpyridine.
Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate.
Esterification: The 3-picolinic acid reacts with methanol to produce methyl pyridine-3-carboxylate.
Reduction: Methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride involves its reactivity with various biological molecules. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This reactivity is due to the presence of the chloromethyl group, which can form covalent bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methoxyaniline: This compound has a similar structure but contains a methoxy group instead of a chloromethyl group.
2-Chloromethylpyridine: Another isomeric chloromethylpyridine with different reactivity and applications.
Uniqueness
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective.
Eigenschaften
Molekularformel |
C7H8Cl3N |
|---|---|
Molekulargewicht |
212.5 g/mol |
IUPAC-Name |
3-chloro-4-(chloromethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-3-10-4-7(9)6(5)2-8;/h3-4H,2H2,1H3;1H |
InChI-Schlüssel |
BXEXDUSWFGDDBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1CCl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















